

# Crystal structure of bromiodomethane

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## Compound of Interest

Compound Name: Bromiodomethane

Cat. No.: B1195271

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An in-depth analysis of the crystal structure of **bromiodomethane** ( $\text{CH}_2\text{BrI}$ ) reveals key insights into its solid-state packing and intermolecular interactions. This technical guide provides a comprehensive overview of its crystallographic data, the experimental protocols for its determination, and a visualization of the experimental workflow. This information is of significant value to researchers in crystallography, materials science, and computational chemistry.

## Crystallographic Data Summary

The crystal structure of **bromiodomethane** has been determined by single-crystal X-ray diffraction. The key quantitative data from this analysis are summarized in the table below, providing a clear reference for the compound's solid-state geometry and packing.

Parameter	Value
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /c
Unit Cell Dimensions	
a (Å)	8.938(3)
b (Å)	5.891(2)
c (Å)	13.123(5)
α (°)	90
β (°)	108.91(3)
γ (°)	90
Volume (Å <sup>3</sup> )	653.9(4)
Z (Molecules/Unit Cell)	8
Temperature (K)	150(2)
Radiation Wavelength (Å)	0.71073 (Mo Kα)
Final R-factor (R <sub>1</sub> )	0.0461
Selected Bond Lengths (Å)	
C-Br	1.933 - 1.944
C-I	2.143 - 2.152
Selected Bond Angles (°)	
Br-C-I	112.5 - 113.1

## Experimental Protocols

The determination of the crystal structure of **bromoiodomethane** involves a precise and detailed experimental workflow, from sample preparation to data analysis.

## Synthesis and Crystallization

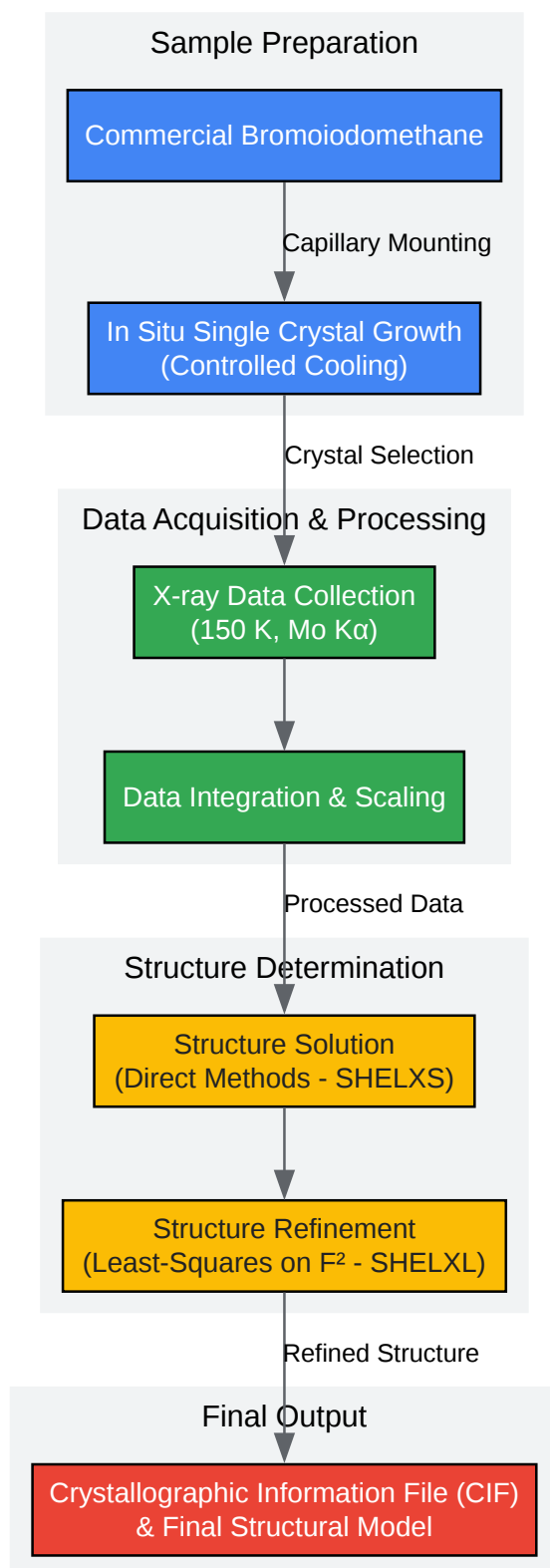
- Compound Procurement: **Bromoiodomethane** (stabilized with copper) was obtained from commercial sources and used without further purification.
- Single Crystal Growth: Single crystals suitable for X-ray diffraction were grown in situ on the diffractometer. The liquid sample was sealed in a glass capillary and mounted on a goniometer head. Crystallization was induced by controlled cooling of the sample using a cryostream cooling device. A suitable single crystal was selected for data collection after a process of melting and recrystallizing the sample multiple times to obtain optimal diffraction quality.

## X-ray Data Collection and Structure Refinement

- Diffractometer: Data were collected on a Bruker-Nonius Kappa APEX II CCD area-detector diffractometer.
- Radiation Source: Graphite-monochromated Mo K $\alpha$  radiation ( $\lambda = 0.71073 \text{ \AA}$ ) was used.
- Data Collection: The crystal was maintained at a constant temperature of 150(2) K during data collection. A series of  $\omega$  and  $\phi$  scans were performed to collect a complete dataset.
- Structure Solution: The structure was solved by direct methods using the SHELXS-97 software package.
- Structure Refinement: The structure was refined by full-matrix least-squares on  $F^2$  using SHELXL-97. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

## Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the determination of the crystal structure of **bromoiodomethane**.



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Workflow for **bromiodomethane** crystal structure determination.

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